molecular formula C9H11ClN2O4 B1382975 Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride CAS No. 1260639-37-9

Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride

Cat. No. B1382975
M. Wt: 246.65 g/mol
InChI Key: AGMKICTYVDHOHP-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It likely contains an amino group (-NH2), a nitro group (-NO2) attached to a phenyl ring, an acetic acid moiety, and a methyl ester group. It’s also a hydrochloride, indicating the presence of a chloride ion .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds can undergo a variety of reactions. For example, boronic esters can undergo deboronation , and chloroformates (which are similar to esters) can react with amines to form carbamates .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
    • Method : The researchers used a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Results : The protocol allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (-)-Δ8-THC and cholesterol .
  • High-Throughput Screening of Transaminases

    • Field : Biochemistry
    • Application : This research developed a new colorimetric method to screen transaminases using an inexpensive amine donor .
    • Method : The assay is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .
    • Results : The method is amendable to solid phase colony screening and has been used to establish efficient transaminase-based bioprocesses .
  • 3-Amino-3-(2-nitrophenyl)propionic acid
    • Field : Chemical Research
    • Application : This compound is used in chemical research . The specific applications are not detailed, but it could be used in a variety of experiments involving organic synthesis, reaction mechanisms, or material science .
    • Method : The methods of application would depend on the specific experiment or research being conducted .
    • Results : The results or outcomes would also depend on the specific experiment or research .
  • 3-Amino-3-(2-nitrophenyl)propionic acid
    • Field : Chemical Research
    • Application : This compound is used in chemical research . The specific applications are not detailed, but it could be used in a variety of experiments involving organic synthesis, reaction mechanisms, or material science .
    • Method : The methods of application would depend on the specific experiment or research being conducted .
    • Results : The results or outcomes would also depend on the specific experiment or research .

Safety And Hazards

The safety and hazards would also depend on the exact structure. Some boronic acids and their derivatives have been found to act as chemical mutagens .

properties

IUPAC Name

methyl 2-amino-2-(2-nitrophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8(10)6-4-2-3-5-7(6)11(13)14;/h2-5,8H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMKICTYVDHOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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